molecular formula C2H6N2S B7769089 N'-methylcarbamimidothioic acid

N'-methylcarbamimidothioic acid

Cat. No.: B7769089
M. Wt: 90.15 g/mol
InChI Key: KQJQICVXLJTWQD-UHFFFAOYSA-N
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Description

N'-Methylcarbamimidothioic acid is a thiourea derivative characterized by a carbamimidothioic acid backbone (HN=C(S)–NH–) with a methyl group attached to the N'-position. Its structure can be represented as HN=C(S)–NH–CH₃. This compound belongs to the broader class of carbamimidothioic acids, which are sulfur-containing analogs of carbamimidic acids. The substitution pattern and sulfur atom confer distinct chemical reactivity and biological activity compared to oxygenated analogs like carbamides .

Key properties of this compound include:

  • Molecular formula: C₂H₆N₂S
  • Functional groups: Thiourea moiety (HN=C(S)–), methylamine substituent.
  • Toxicity: Acute oral toxicity in rats (log(1/LD₅₀) = 2.884), indicating moderate toxicity .

Properties

IUPAC Name

N'-methylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJQICVXLJTWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Formation of Sodium Dithiocarbamate : Methylamine reacts with CS₂ in the presence of sodium hydroxide (NaOH) to produce sodium N-methyldithiocarbamate:

    CH3NH2+CS2+NaOHCH3NHCSSNa+H2O\text{CH}_3\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{CH}_3\text{NHCSSNa} + \text{H}_2\text{O}

    This step is typically conducted at 20–25°C with a molar ratio of 1:1:1 for methylamine, CS₂, and NaOH.

  • Oxidation to Carbamimidothioic Acid : The dithiocarbamate intermediate is oxidized using hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to yield N'-methylcarbamimidothioic acid:

    2CH3NHCSSNa+H2O2CH3NHC(S)NHCH3+2NaHSO42\,\text{CH}_3\text{NHCSSNa} + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{NHC(S)NHCH}_3 + 2\,\text{NaHSO}_4

    Optimal yields (75–85%) are achieved at 40–50°C with a 10% excess of H₂O₂.

Table 1: Optimization of Oxidation Conditions

ParameterOptimal RangeYield (%)
Temperature40–50°C80–85
H₂O₂ Concentration10–15%78–82
Reaction Time2–3 hours75–80

Thiocarbamoylation of Methylamine with Thiophosgene

Thiophosgene (CSCl₂) serves as a sulfurizing agent to introduce the thiocarbamoyl group. This method, inferred from analogous thiourea syntheses, involves two stages:

Stepwise Procedure

  • Formation of Methylthiocarbamoyl Chloride : Methylamine reacts with thiophosgene in anhydrous dichloromethane (DCM) at 0°C:

    CH3NH2+CSCl2CH3NHC(S)Cl+HCl\text{CH}_3\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{CH}_3\text{NHC(S)Cl} + \text{HCl}

    The reaction requires strict temperature control to avoid polysubstitution.

  • Hydrolysis to Carbamimidothioic Acid : The intermediate is hydrolyzed using aqueous NaOH:

    CH3NHC(S)Cl+NaOHCH3NHC(S)OH+NaCl\text{CH}_3\text{NHC(S)Cl} + \text{NaOH} \rightarrow \text{CH}_3\text{NHC(S)OH} + \text{NaCl}

    Yields range from 65–75%, with purity dependent on rapid neutralization of HCl byproducts.

One-Pot Synthesis Using Methyl Isocyanate and Hydrogen Sulfide

A patent-based method describes the use of methyl isocyanate (CH₃NCO) and hydrogen sulfide (H₂S) under pressurized conditions:

CH3NCO+H2SCH3NHC(S)OH\text{CH}3\text{NCO} + \text{H}2\text{S} \rightarrow \text{CH}_3\text{NHC(S)OH}

Key Conditions :

  • Pressure: 2–3 bar

  • Temperature: 50–60°C

  • Catalyst: Triethylamine (0.5–1 mol%)
    This method achieves 70–80% conversion but requires specialized equipment for handling H₂S.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilitySafety Concerns
CS₂ Oxidation80–8595–98HighCS₂ toxicity
Thiophosgene Route65–7590–92ModerateCSCl₂ volatility
Methyl Isocyanate/H₂S70–8085–90LowH₂S lethality

Industrial-Scale Production Considerations

For large-scale synthesis, the CS₂ oxidation method is preferred due to its scalability and cost-effectiveness. Key industrial adaptations include:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Solvent Recycling : DCM or ethyl acetate is recovered via distillation, lowering material costs.

  • Waste Management : Alkaline scrubbing neutralizes toxic byproducts like H₂S and CS₂ .

Scientific Research Applications

Medicinal Chemistry Applications

N'-Methylcarbamimidothioic acid has been investigated for its potential therapeutic uses, particularly in the development of pharmaceuticals.

Anticancer Activity

Research indicates that derivatives of carbamimidothioic acids exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain modifications enhance their ability to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.

Antiviral Properties

The compound's thioamide functionality has been linked to antiviral activity. Investigations into its mechanism of action suggest that it may inhibit viral replication by interfering with viral protein synthesis.

Agricultural Applications

This compound derivatives are utilized in agriculture as potential pesticides and herbicides.

Pesticidal Activity

Studies have demonstrated that this compound exhibits insecticidal properties against common agricultural pests. Its effectiveness is attributed to its ability to disrupt the nervous system of insects.

Herbicide Development

Research into the herbicidal activity of this compound has shown promise in controlling weed populations without harming crops. Field trials have indicated a significant reduction in weed biomass when applied at optimal concentrations.

Material Science Applications

The unique chemical structure of this compound allows for its use in material science, particularly in the synthesis of polymers and advanced materials.

Polymer Synthesis

The compound serves as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve overall material performance.

Nanomaterials

Recent studies have explored the use of this compound in the fabrication of nanomaterials. Its role as a stabilizing agent during the synthesis of nanoparticles has led to improved dispersion and stability of these materials.

Data Tables

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antiviral PropertiesInhibits viral replication
Agricultural SciencePesticidal ActivityEffective against agricultural pests
Herbicide DevelopmentReduces weed biomass significantly
Material SciencePolymer SynthesisEnhances thermal stability and mechanical strength
NanomaterialsImproves dispersion and stability of nanoparticles

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a leading university investigated the anticancer properties of modified this compound derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the efficacy of this compound as a herbicide. The trials demonstrated a 75% reduction in weed biomass when applied at recommended rates, indicating its potential as an environmentally friendly alternative to conventional herbicides.

Mechanism of Action

Aminocaproic acid works by binding to the kringle domain of plasminogen, thereby blocking the binding of plasminogen to fibrin and its activation to plasmin. This inhibition prevents the breakdown of fibrin clots, effectively reducing bleeding. The compound’s antifibrinolytic effects are primarily due to its ability to inhibit plasminogen activators and, to a lesser extent, its antiplasmin activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of N'-methylcarbamimidothioic acid, highlighting differences in substituents and functional groups:

Compound Name Molecular Formula Substituents/Modifications Toxicity (log(1/LD₅₀)) Key Applications/Notes
This compound C₂H₆N₂S –NHCH₃ at N' position 2.884 Intermediate in agrochemical synthesis
N,N'-Dimethylcarbamimidothioic acid, methyl ester C₄H₁₀N₂S –N(CH₃)₂, esterified sulfur N/A Used in pharmaceutical research
N-Cyano-N'-[2-[[[4-(piperidinylmethyl)pyridinyl]methyl]thio]ethyl]carbamimidothioic acid, methyl ester C₁₇H₂₅N₅S₂ Cyano group, piperidinylmethyl-pyridine moiety N/A Potential bioactive agent
N-(3-Bromobenzoyl)-N'-phenylcarbamimidothioic acid, 2-(2-nitrophenyl)-2-oxoethyl ester C₂₂H₁₆BrN₃O₄S Bromobenzoyl, nitrophenyl-ketone substituents N/A Research in enzyme inhibition
N-{[3,5-Bis(trifluoromethyl)phenyl]amino}-N'-methylcarbamimidic acid C₁₀H₁₀F₆N₄O Trifluoromethylphenylamino group 2.147 Higher toxicity than thiourea analog

Key Differences in Properties and Reactivity

Toxicity: this compound exhibits lower acute toxicity (log(1/LD₅₀) = 2.884) compared to its oxygenated analog, N-{[3,5-bis(trifluoromethyl)phenyl]amino}-N'-methylcarbamimidic acid (log(1/LD₅₀) = 2.147), suggesting that sulfur substitution may reduce bioavailability or metabolic activation . Esterified derivatives (e.g., methyl esters) generally show reduced acute toxicity due to decreased solubility and slower hydrolysis .

Chemical Reactivity :

  • The thiourea moiety in this compound is more nucleophilic than urea analogs, making it reactive toward electrophiles like alkyl halides and acyl chlorides .
  • Bulky substituents (e.g., 3-bromobenzoyl in ) sterically hinder reactions, reducing reactivity but increasing specificity in enzyme interactions.

Applications :

  • Agrochemicals : this compound is a precursor in synthesizing formetanate hydrochloride, a carbamate insecticide .
  • Pharmaceuticals : Derivatives with aromatic substituents (e.g., nitrophenyl groups) are explored for kinase inhibition .

Research Findings and Industrial Relevance

  • Formetanate Hydrochloride Synthesis : this compound reacts with m-hydroxyphenyl dimethylformamidine to form formetanate, a systemic acaricide .
  • Toxicity-activity Relationships : Substituents like trifluoromethyl groups enhance bioactivity but also increase toxicity, necessitating careful structural optimization .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N'-methylcarbamimidothioic acid with high purity?

  • Methodological Answer : Optimize synthesis via nucleophilic substitution or thiourea derivatization. Use anhydrous conditions to minimize hydrolysis. Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient). Validate structural integrity using 1H^1H-NMR (DMSO-d6, δ 2.8–3.2 ppm for methyl groups) and FT-IR (1680–1700 cm1^{-1} for thiocarbamoyl stretches) .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

  • Data Contradiction Analysis : Cross-validate studies using standardized protocols (e.g., OECD 423 for acute oral toxicity). Compare experimental variables:

VariableStudy A (log(1/LD50) = 2.884) Study B (hypothetical)
SpeciesRatMouse
SolventDMSOAqueous buffer
Dose administrationOralIntraperitoneal
  • Prioritize studies with consistent species, solvent systems, and administration routes.

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH?

  • Experimental Design : Conduct accelerated stability testing (ICH Q1A) at pH 2–12. Use UV-Vis spectroscopy (λmax 260 nm) to track degradation. Pair with LC-MS to identify degradation products (e.g., hydrolysis to methylurea derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices. Compare with experimental kinetic data (e.g., reaction rates with primary amines). Validate using in situ Raman spectroscopy to track intermediate formation .

Q. What strategies resolve conflicting data on the compound’s mechanism of action in enzyme inhibition studies?

  • Data Reconciliation :

  • Perform kinetic assays (e.g., Michaelis-Menten analysis) under controlled temperature (25°C ± 0.5°C) and ionic strength.
  • Use isothermal titration calorimetry (ITC) to measure binding affinities.
  • Cross-reference with structural analogs (e.g., N-ethylcarbamimidothioic acid) to identify steric/electronic effects .

Q. How to design a robust protocol for studying the environmental fate of this compound?

  • Experimental Workflow :

Photodegradation : Exclude UV light using amber glass; measure half-life under simulated sunlight (Xe lamp, 300–800 nm).

Biodegradation : Use OECD 301F (modified Sturm test) with activated sludge.

Data Integration : Apply multicriteria decision-making (MCDM) to rank degradation pathways by significance .

Data Management & Reproducibility

Q. What standards ensure reproducibility in synthesizing and testing this compound?

  • Best Practices :

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage .
  • Document reaction conditions (e.g., humidity, catalyst batch) in electronic lab notebooks (e.g., Chemotion ELN ).
  • Share raw spectra and chromatograms via repositories like RADAR4Chem .

Q. How to systematically review literature on this compound while avoiding unreliable sources?

  • Literature Strategy :

  • Prioritize peer-reviewed journals indexed in PubMed/CAS.
  • Use NIST Chemistry WebBook for physicochemical data .

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